molecular formula C18H18N6O3S B2574385 Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 898406-09-2

Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2574385
CAS RN: 898406-09-2
M. Wt: 398.44
InChI Key: SBHOPMJCZGIMIP-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound. It has been mentioned in the context of nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .


Chemical Reactions Analysis

This compound may undergo a series of reactions, including nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .

Scientific Research Applications

Novel Compound Synthesis and Characterization

The creation of novel compounds through various synthetic methodologies stands as a significant application. Research emphasizes on the one-pot, microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showcasing operational simplicity, high atom economy, and environmentally benign conditions. These derivatives have been characterized by elemental analysis and various spectroscopic methods, indicating their potential for further biological evaluation (Manoj N. Bhoi et al., 2016).

Biological Activity Evaluation

The synthesized compounds often undergo screening for various biological activities. For instance, the above-mentioned derivatives were evaluated for their antibacterial, antioxidant, and antitubercular activities, indicating the potential of these novel compounds in contributing to pharmaceutical research and development (Manoj N. Bhoi et al., 2016).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies, such as FT-IR and FT-Raman spectroscopy, provide insights into the stability, molecular electrostatic potential, and nonlinear optical properties of synthesized compounds. Such investigations facilitate the understanding of how these compounds interact with biological targets, furthering their potential application in drug design (A. El-Azab et al., 2016).

Heterocyclic Chemistry

The field of heterocyclic chemistry is a crucial area of application, where synthesized compounds contribute to the construction of chiral building blocks for enantioselective synthesis of alkaloids and other biologically active molecules. This involves the exploration of asymmetric intramolecular Michael reactions and the development of versatile chiral building blocks (Y. Hirai et al., 1992).

Antimicrobial and Insecticidal Potential

Research into the antimicrobial and insecticidal potential of derivatives emphasizes the broader applicability of these compounds in addressing challenges in agriculture and medicine. Synthesis and assessment of novel heterocycles incorporating a thiadiazole moiety against agricultural pests like Spodoptera littoralis demonstrate the practical implications of these scientific endeavors (A. Fadda et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known to interact with certain enzymes and proteins in the body

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate in laboratory settings are not yet fully known. Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-7-3-4-8-14(13)21-15(25)11-28-18-23-22-16(24(18)19)12-6-5-9-20-10-12/h3-10H,2,11,19H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOPMJCZGIMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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